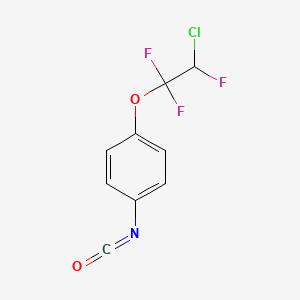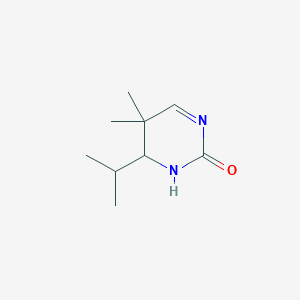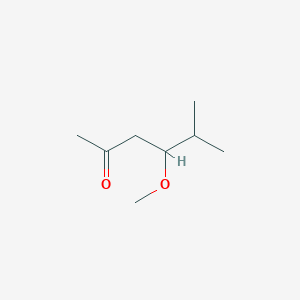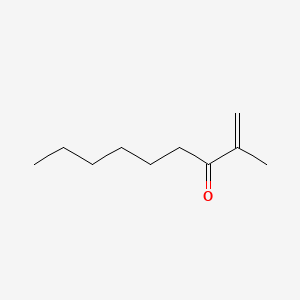![molecular formula C8H12 B14646353 Bicyclo[4.1.0]heptane, 7-methylene- CAS No. 54211-14-2](/img/structure/B14646353.png)
Bicyclo[4.1.0]heptane, 7-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptane, 7-methylene-: is an organic compound with the molecular formula C8H12norcarane . This compound is a bicyclic hydrocarbon, which means it contains two fused rings. The structure of bicyclo[4.1.0]heptane, 7-methylene- includes a cyclohexane ring fused to a cyclopropane ring, with a methylene group attached to the seventh carbon atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane, 7-methylene- can be synthesized using the Simmons-Smith reaction . This reaction involves the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for bicyclo[4.1.0]heptane, 7-methylene- are not well-documented, the Simmons-Smith reaction remains a fundamental approach in laboratory settings. Industrial production would likely involve scaling up this reaction with optimized conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[4.1.0]heptane, 7-methylene- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced hydrocarbons with fewer double bonds or rings.
Substitution: Halogenated bicyclo[4.1.0]heptane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[4.1.0]heptane, 7-methylene- is used as a building block in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research on bicyclo[4.1.0]heptane, 7-methylene- includes its potential use in drug development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for creating complex molecules used in various applications .
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]heptane, 7-methylene- involves its interaction with molecular targets through its reactive sites. The methylene group and the strained cyclopropane ring make it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing structures, which is crucial in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.1.0]heptane: The parent compound without the methylene group.
Bicyclo[3.2.2]nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with a similar cyclopropane ring.
Uniqueness: Bicyclo[4.1.0]heptane, 7-methylene- is unique due to the presence of the methylene group at the seventh carbon, which significantly alters its reactivity and chemical properties compared to its parent compound and other similar bicyclic hydrocarbons .
Eigenschaften
CAS-Nummer |
54211-14-2 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
7-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12/c1-6-7-4-2-3-5-8(6)7/h7-8H,1-5H2 |
InChI-Schlüssel |
ZCYOKKYPCIRNNW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


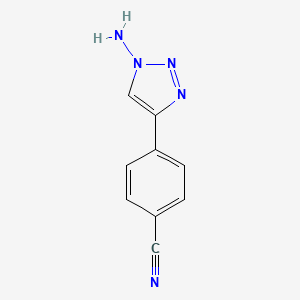
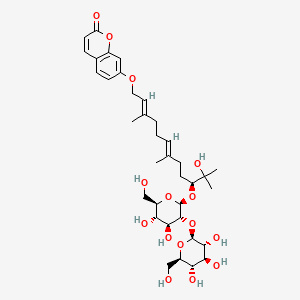
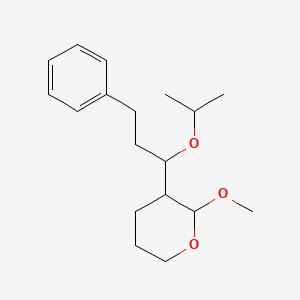
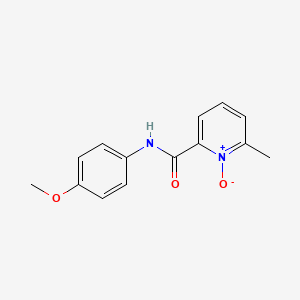
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
![Silane, trimethyl[(1-methyleneheptyl)oxy]-](/img/structure/B14646316.png)
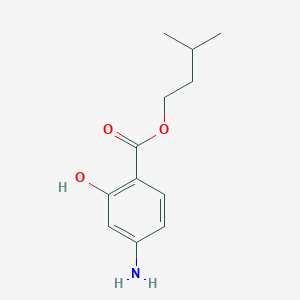
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
